molecular formula C24H19BrN4O3 B11512549 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11512549
M. Wt: 491.3 g/mol
InChI Key: POGADUOWKOVYBY-UVHMKAGCSA-N
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Description

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable ketone or aldehyde under acidic or basic conditions.

    Bromination: The benzodiazepine core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Hydrazide Formation: The brominated benzodiazepine is reacted with hydrazine or a hydrazine derivative to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromo substituent can be replaced by various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new anxiolytic and anticonvulsant drugs.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action.

    Pharmacological Research: It can be used to investigate the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of this compound is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the GABA receptor and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the bromo substituent and the hydrazide moiety, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C24H19BrN4O3

Molecular Weight

491.3 g/mol

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H19BrN4O3/c25-18-10-11-20-19(12-18)24(16-6-2-1-3-7-16)26-14-23(32)29(20)15-22(31)28-27-13-17-8-4-5-9-21(17)30/h1-13,30H,14-15H2,(H,28,31)/b27-13+

InChI Key

POGADUOWKOVYBY-UVHMKAGCSA-N

Isomeric SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

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